JH-Xvii-10
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
JH-Xvii-10 is a selective, orally active, and potent inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B). It exhibits significant antitumor effects, particularly in squamous cell carcinoma of the neck cell lines .
準備方法
Synthetic Routes and Reaction Conditions
. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production methods for JH-Xvii-10 are not widely documented. it is typically produced in research laboratories under controlled conditions to ensure purity and efficacy .
化学反応の分析
Types of Reactions
JH-Xvii-10 undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include fluorine-containing compounds and specific catalysts to facilitate the substitution reactions .
Major Products Formed
The primary product formed from these reactions is this compound itself, with enhanced stability and efficacy due to the fluorine substitution .
科学的研究の応用
JH-Xvii-10 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study kinase inhibition.
Biology: Investigated for its role in cell cycle regulation and apoptosis.
Industry: Utilized in the development of new therapeutic agents and chemical probes
作用機序
JH-Xvii-10 exerts its effects by selectively inhibiting DYRK1A and DYRK1B. These kinases are involved in cell cycle regulation, and their inhibition leads to decreased cell proliferation and increased apoptosis in cancer cells . The molecular targets include the ATP-binding sites of DYRK1A and DYRK1B, which are crucial for their kinase activity .
類似化合物との比較
Similar Compounds
JH-Xiv-68-3: An initial lead inhibitor that also targets DYRK1A and DYRK1B but suffers from rapid metabolism.
AZ191: Another DYRK1B inhibitor with a different structural framework.
Uniqueness of JH-Xvii-10
This compound is unique due to its enhanced stability and selectivity, achieved through the strategic introduction of fluorine. This modification makes it more resistant to metabolic degradation and increases its efficacy as a therapeutic agent .
特性
分子式 |
C21H16F4N8O |
---|---|
分子量 |
472.4 g/mol |
IUPAC名 |
21-fluoro-10,13-dimethyl-9-oxo-3-(trifluoromethyl)-4,5,10,12,13,18,20-heptazapentacyclo[14.5.2.12,5.011,15.019,22]tetracosa-1(21),2(24),3,11,14,16(23),17,19(22)-octaene-14-carbonitrile |
InChI |
InChI=1S/C21H16F4N8O/c1-31-14(34)4-3-5-33-9-12(17(29-33)21(23,24)25)16-11-6-10(8-27-19(11)28-18(16)22)15-13(7-26)32(2)30-20(15)31/h6,8-9H,3-5H2,1-2H3,(H,27,28) |
InChIキー |
QHNUGYKJRLWWTP-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)CCCN2C=C(C3=C(NC4=C3C=C(C=N4)C5=C(N(N=C51)C)C#N)F)C(=N2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。